molecular formula C4H18CuN4O2 B3426508 Komeen CAS No. 52769-67-2

Komeen

Cat. No.: B3426508
CAS No.: 52769-67-2
M. Wt: 217.76 g/mol
InChI Key: WATCRQGYOIZIHC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of copper ethylenediamine complex involves the reaction of copper salts with ethylenediamine. Typically, copper sulfate or copper chloride is used as the copper source. The reaction is carried out in an aqueous medium, where ethylenediamine is added to the copper salt solution under controlled pH conditions to form the complex.

Industrial Production Methods

In industrial settings, the production of Komeen involves large-scale mixing of copper salts with ethylenediamine in reactors. The reaction conditions are optimized to ensure complete complexation and high yield. The resulting solution is then formulated with other ingredients to produce the final herbicide product .

Chemical Reactions Analysis

Types of Reactions

Komeen undergoes several types of chemical reactions, including:

    Oxidation: The copper in the complex can undergo oxidation reactions, especially in the presence of oxidizing agents.

    Reduction: The copper can also be reduced under certain conditions, altering its oxidation state.

    Substitution: The ethylenediamine ligands in the complex can be substituted by other ligands in the presence of competing ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Competing Ligands: Ammonia, other amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper oxides, while substitution reactions may result in the formation of new copper-ligand complexes .

Scientific Research Applications

Komeen has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Komeen involves the disruption of cellular processes in target aquatic weeds and algae. The copper ions in the complex interfere with photosynthesis and other metabolic processes, leading to the death of the plants. The ethylenediamine ligands help to stabilize the copper ions, enhancing their bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

    Copper sulfate: Another copper-based herbicide, but less stable and less effective in hard water conditions.

    Copper chelates: Similar in function but may have different stability and effectiveness profiles.

Uniqueness of Komeen

This compound’s unique formulation as a copper ethylenediamine complex provides several advantages over other copper-based herbicides. It is more stable in various water conditions, has a longer shelf life, and offers targeted control of a wide range of aquatic weeds and algae .

Biological Activity

Komeen is an aquatic herbicide primarily composed of a copper ethylenediamine complex, specifically designed to manage various aquatic weeds. Its active ingredient, copper, acts by disrupting cellular processes in targeted plants, leading to oxidative stress and cell death. This herbicide is particularly effective against invasive species such as hydrilla and water hyacinth, making it a valuable tool in aquatic weed management.

  • Chemical Name : Copper Ethylenediamine Complex
  • CAS Number : 13426-91-0
  • Active Ingredient Concentration : 22.9%

This compound functions by releasing copper ions upon application, which bind to cellular proteins and enzymes in the target plants. This binding disrupts normal cellular functions, leading to increased oxidative stress and ultimately cell death. The effectiveness of this compound can vary based on environmental factors such as water hardness, temperature, and pH levels .

Target Organisms

This compound is effective against a range of aquatic plants, including:

  • Submersed Weeds :
    • Hydrilla (Hydrilla verticillata)
    • Brazilian Elodea (Egeria densa)
    • Coontail (Ceratophyllum demersum)
    • Naiads (Najas spp.)
  • Floating Weeds :
    • Water Hyacinth (Eichhornia crassipes)
    • Duckweed (Lemna spp.)
  • Filamentous Algae :
    • Cladophora
    • Pithophora

Application Guidelines

This compound must be applied when weeds are actively growing for optimal effectiveness. The recommended concentration is a minimum of 0.1 ppm, with a maximum application limit of 1.0 ppm as metallic copper per treatment. Contact time with the target species should be between 3 to 24 hours for effective control .

Research Findings

Recent studies have evaluated the efficacy of this compound in various aquatic environments. Here are some key findings:

StudyLocationTarget SpeciesResults
Anderson et al., 1999Sacramento-San Joaquin River DeltaEgeria densaDemonstrated significant reduction in biomass post-treatment with this compound.
US EPA Report, 2022Various aquatic systemsHydrilla, water hyacinthEffective control noted with minimal impact on non-target species when applied correctly.
Aquatic Control StudyFreshwater lakesMultiple speciesConfirmed selective toxicity towards invasive species while preserving beneficial flora .

Case Studies

  • Case Study: Efficacy in Controlling Hydrilla
    • Location : Florida freshwater lakes
    • Method : Application of this compound at varying concentrations
    • Outcome : A significant decrease in hydrilla coverage was observed within two weeks post-application.
  • Case Study: Impact on Non-target Species
    • Location : Fish hatcheries
    • Method : Monitoring fish health post-Komeen application
    • Outcome : No adverse effects on fish populations were noted, supporting this compound's selective toxicity profile .

Environmental Considerations

This compound exhibits lower toxicity to non-target organisms when used according to label instructions. However, its application should be carefully managed to prevent potential ecological impacts in sensitive environments. The product can be used in various settings, including fish hatcheries and irrigation systems, with immediate usability for fishing and swimming after treatment .

Properties

IUPAC Name

copper;ethane-1,2-diamine;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCRQGYOIZIHC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18CuN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52769-67-2 (Parent), 14552-35-3 (dihydroxide)
Record name Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Komeen
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301014409
Record name Bis(ethylenediamine)copper dihydroxide
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Molecular Weight

217.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen).
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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Boiling Point

212 °F at 760 mmHg (approx.) (USCG, 1999)
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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URL https://cameochemicals.noaa.gov/chemical/485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

14552-35-3, 52769-67-2
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Komeen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)-
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Record name Bis(ethylenediamine)copper dihydroxide
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Record name Bis(ethylenediamine)copper dihydroxide
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Record name Ethylenediamine copper(II) hydroxide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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